molecular formula C10H11NO2 B14354074 1-(But-1-en-1-yl)-2-nitrobenzene CAS No. 90921-79-2

1-(But-1-en-1-yl)-2-nitrobenzene

Cat. No.: B14354074
CAS No.: 90921-79-2
M. Wt: 177.20 g/mol
InChI Key: LIKBRFDYTOUWPY-UHFFFAOYSA-N
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Description

1-(But-1-en-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of a butenyl group attached to a nitrobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-1-en-1-yl)-2-nitrobenzene typically involves the reaction of 2-nitrobenzaldehyde with a butenyl Grignard reagent. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(But-1-en-1-yl)-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: 1-(But-1-en-1-yl)-2-aminobenzene.

    Reduction: 1-(But-1-en-1-yl)-2-aminobenzene.

    Substitution: Various substituted nitrobenzenes.

Scientific Research Applications

1-(But-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-1-en-1-yl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The pathways involved may include oxidative stress and modulation of signaling pathways.

Similar Compounds:

    1-(But-1-en-1-yl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(But-1-en-1-yl)-4-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.

Properties

90921-79-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-but-1-enyl-2-nitrobenzene

InChI

InChI=1S/C10H11NO2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h3-8H,2H2,1H3

InChI Key

LIKBRFDYTOUWPY-UHFFFAOYSA-N

Canonical SMILES

CCC=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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